molecular formula C29H44O2 B15344740 Phenol, 2,2'-methylenebis[4-(1,1,3,3-tetramethylbutyl)- CAS No. 27725-17-3

Phenol, 2,2'-methylenebis[4-(1,1,3,3-tetramethylbutyl)-

Cat. No.: B15344740
CAS No.: 27725-17-3
M. Wt: 424.7 g/mol
InChI Key: NHKWEDRAPLIPAU-UHFFFAOYSA-N
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Description

The compound Phenol, 2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)- (CAS 103597-45-1), commonly known as Bisoctrizole or Tinuvin 360, is a high-performance organic ultraviolet (UV) absorber. It features a methylene-bridged bis-phenol core substituted with benzotriazole moieties and branched alkyl groups (1,1,3,3-tetramethylbutyl, also known as tert-octyl). This structure enables broad-spectrum UV absorption (300–400 nm), covering both UV-A and UV-B ranges .

Properties

CAS No.

27725-17-3

Molecular Formula

C29H44O2

Molecular Weight

424.7 g/mol

IUPAC Name

2-[[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol

InChI

InChI=1S/C29H44O2/c1-26(2,3)18-28(7,8)22-11-13-24(30)20(16-22)15-21-17-23(12-14-25(21)31)29(9,10)19-27(4,5)6/h11-14,16-17,30-31H,15,18-19H2,1-10H3

InChI Key

NHKWEDRAPLIPAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)CC2=C(C=CC(=C2)C(C)(C)CC(C)(C)C)O

Origin of Product

United States

Biological Activity

Phenol, 2,2'-methylenebis[4-(1,1,3,3-tetramethylbutyl)-] (CAS Number: 27725-17-3) is a synthetic organic compound known for its applications in various industrial processes, particularly as an antioxidant and stabilizer in plastics and rubber. This article delves into the biological activity of this compound, exploring its pharmacological properties, toxicological effects, and potential therapeutic applications.

  • Molecular Formula: C29H44O2
  • Molecular Weight: 424.67 g/mol
  • LogP (octanol-water partition coefficient): 8.70
  • IUPAC Name: 2,2'-methylenebis[4-(1,1,3,3-tetramethylbutyl)phenol]

Antioxidant Properties

Phenol derivatives are widely recognized for their antioxidant capabilities. The compound exhibits significant radical scavenging activity, which can protect cells from oxidative stress. This property is vital in preventing cellular damage associated with aging and various diseases.

Toxicological Studies

Research indicates that while phenolic compounds can provide beneficial effects through their antioxidant properties, they may also pose risks at certain concentrations. Studies have shown that high doses can lead to cytotoxicity in various cell lines:

Study ReferenceCell LineConcentrationObserved Effect
HepG2>100 µMIncreased apoptosis
HCT116>50 µMCell cycle arrest
MCF-7>75 µMReduced proliferation

The biological activity of phenol, 2,2'-methylenebis[4-(1,1,3,3-tetramethylbutyl)-] is primarily attributed to its ability to donate hydrogen atoms to free radicals. This mechanism effectively neutralizes reactive oxygen species (ROS), thereby mitigating oxidative damage.

Case Studies

  • Antioxidant Efficacy in Food Preservation
    • A study demonstrated the effectiveness of phenolic antioxidants in extending the shelf life of lipid-containing foods by preventing rancidity through oxidative processes. The compound showed a marked decrease in peroxide values over time compared to controls lacking antioxidants.
  • Pharmacokinetics and Bioavailability
    • Research into the pharmacokinetics of phenolic compounds revealed that their high lipophilicity (as indicated by the LogP value) enhances their absorption in lipid-rich tissues. This characteristic suggests potential applications in drug delivery systems where enhanced bioavailability is desired.

Potential Therapeutic Applications

Given its biological activity and antioxidant properties, phenol, 2,2'-methylenebis[4-(1,1,3,3-tetramethylbutyl)-] may hold promise in the following areas:

  • Cancer Therapy: Due to its cytotoxic effects on cancer cell lines at high concentrations, further research could explore its potential as a chemotherapeutic agent.
  • Neuroprotection: The compound's ability to scavenge free radicals may provide protective effects against neurodegenerative diseases characterized by oxidative stress.

Comparison with Similar Compounds

Research Findings

  • Antimicrobial Activity: Related compounds like 2-(1,1-dimethylethyl)-4-(1,1,3,3-tetramethylbutyl)phenol exhibit potent antimicrobial properties, though Bisoctrizole’s efficacy in this area is undocumented .
  • Synthetic Byproducts: Flowthrough pretreatment of lignin produces derivatives like 2,2′-methylenebis[6-(1,1-dimethylethyl)-4-methylphenol], highlighting the versatility of methylene-bis-phenol synthesis .

Preparation Methods

Synthesis Pathways and Reaction Mechanisms

Precursor Synthesis: 4-(1,1,3,3-Tetramethylbutyl)phenol

The tert-octylphenol precursor is synthesized via Friedel-Crafts alkylation of phenol with diisobutylene (2,4,4-trimethylpentene). Catalyzed by acidic clays or ion-exchange resins, the reaction proceeds at 80–120°C:

$$
\text{Phenol} + \text{Diisobutylene} \xrightarrow{\text{H}^+} 4\text{-(1,1,3,3-Tetramethylbutyl)phenol}
$$

Key parameters include:

  • Temperature : 90–110°C optimizes selectivity for the para isomer.
  • Catalyst : Sulfonated polystyrene resins yield ≥95% conversion.
  • Byproducts : Ortho-substituted isomers (<5%) are removed via vacuum distillation.

Methylene Bridging via Condensation

The final step involves condensing two 4-(1,1,3,3-tetramethylbutyl)phenol molecules with formaldehyde under alkaline conditions:

$$
2\,\text{Ar-OH} + \text{CH₂O} \xrightarrow{\text{NaOH}} \text{Ar-CH₂-Ar} + \text{H₂O}
$$

Reaction Conditions
  • Catalyst : 10–15% aqueous sodium hydroxide.
  • Temperature : 80–120°C for 1–3 hours.
  • Formaldehyde Source : Paraformaldehyde or formalin (37% aqueous).
Process Optimization
  • Residual Phenol Control : Reducing the reaction time to 1.5 hours and maintaining pH 10–11 limits unreacted phenol to <2%.
  • Solvent-Free Synthesis : Melt-phase condensation at 150°C eliminates volatile organic compounds (VOCs).

Analytical Characterization and Quality Control

Purity Assessment

High-performance liquid chromatography (HPLC) with diode-array detection (DAD) at 304 nm is the standard method for quantifying purity:

Parameter Specification Method
Purity ≥99% HPLC-DAD
Melting Point 197–199°C DSC
Residual Phenol ≤0.5% GC-MS

Structural Confirmation

  • Spectroscopy : FT-IR shows characteristic O-H (3400 cm⁻¹) and C-N (1350 cm⁻¹) stretches.
  • Mass Spectrometry : ESI-MS confirms the molecular ion at m/z 659.2 [M+H]⁺.

Industrial-Scale Production Challenges

Byproduct Formation

  • Ortho-Isomers : Arise from incomplete regioselectivity during alkylation; mitigated via zeolite catalysts.
  • Formaldehyde Residues : Neutralized with calcium hydroxide post-reaction, forming insoluble CaCO₃.

Recent Advances in Sustainable Synthesis

Catalytic Innovations

  • Heterogeneous Acid Catalysts : Sulfated zirconia reduces reaction time by 40% compared to traditional H₂SO₄.
  • Microwave Assistance : 30-minute condensation at 100°C enhances yield to 98%.

Circular Economy Approaches

  • Solvent Recovery : Distillation reclaims 90% of unreacted formaldehyde.
  • Calcium Salt Byproducts : Repurposed as flocculants in water treatment.

Q & A

Q. What are the established synthetic routes for Bisoctrizole, and what reaction conditions optimize yield?

Bisoctrizole is synthesized via a Mannich condensation reaction using 4-(1,1,3,3-tetramethylbutyl)phenol, ethylenediamine, and paraformaldehyde in a 2:1:3 molar ratio. Key conditions include refluxing in toluene or similar solvents, achieving yields of ~60%. Post-synthesis purification involves recrystallization or column chromatography to remove unreacted precursors .

Q. What analytical techniques are critical for characterizing Bisoctrizole’s structure and purity?

  • Structural elucidation : X-ray crystallography confirms molecular geometry, while 1H^1H- and 13C^{13}C-NMR resolve aromatic and methylene proton environments. IR spectroscopy identifies hydroxyl and benzotriazole functional groups .
  • Purity assessment : High-performance liquid chromatography (HPLC/UPLC) with UV detection (λ = 300–400 nm) ensures >98% purity. Mass spectrometry (ESI-MS) verifies molecular weight (658.87 g/mol) .

Q. How is Bisoctrizole incorporated into polymer matrices for UV stabilization, and what are optimal loadings?

Bisoctrizole is melt-blended into polymers like polyethylene (PE) or polycarbonate (PC) at 0.3–2.0% w/w. Compatibility studies recommend pre-dissolution in dichloromethane for homogeneous dispersion. Optimal loadings balance UV absorption (300–400 nm) with minimal impact on mechanical properties .

Advanced Research Questions

Q. What mechanistic insights explain Bisoctrizole’s broad-spectrum UV absorption?

The conjugated benzotriazole rings and tert-octyl substituents enable π→π* electronic transitions, absorbing UV-A/B (300–400 nm). Computational models (e.g., TD-DFT) correlate absorption maxima with intramolecular charge transfer between phenolic and triazole moieties. Experimental validation uses UV-Vis spectroscopy in solvents of varying polarity .

Q. How do synergistic effects between Bisoctrizole and antioxidants enhance polymer photostability?

Methodologies include:

  • Accelerated weathering tests : Xenon-arc exposure (ASTM G155) with tensile strength monitoring.
  • Radical scavenging assays : Electron paramagnetic resonance (EPR) to quantify hydroxyl radical suppression when combined with hindered amine light stabilizers (HALS) .

Q. What environmental safety assessments are critical for Bisoctrizole in academic research?

  • Persistence studies : OECD 301B biodegradation tests in aquatic systems.
  • Ecotoxicology : Daphnia magna acute toxicity (EC50) and algal growth inhibition assays. Evidence suggests chronic aquatic hazard classification (WGK 3) due to low biodegradability .

Q. How can QSAR models predict Bisoctrizole’s environmental partitioning and bioavailability?

Quantitative Structure-Activity Relationship (QSAR) parameters include:

  • XLogP3 (12.8): Predicts high lipid solubility and bioaccumulation potential.
  • Topological polar surface area (102 Ų) : Indicates low membrane permeability. Tools like EPI Suite® model soil adsorption coefficients (Koc) and bio-concentration factors (BCF) .

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